molecular formula C8H3Br4NO B3832994 3,3,5,7-tetrabromo-1H-indol-2-one

3,3,5,7-tetrabromo-1H-indol-2-one

Cat. No.: B3832994
M. Wt: 448.73 g/mol
InChI Key: UNTVJWYGRFKTHU-UHFFFAOYSA-N
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Description

Research Applications and Value 3,3,5,7-Tetrabromo-1H-indol-2-one is a brominated indole derivative intended for research use only. While the specific biological profile and applications for this particular compound are not detailed in the current literature, its structure suggests it is a valuable intermediate in organic synthesis and medicinal chemistry exploration. Indole and indol-2-one scaffolds are recognized as privileged structures in drug discovery due to their prevalence in biologically active molecules and natural products . The presence of multiple bromine atoms makes this compound a potential versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex structures for screening . Mechanism of Action and Context The core indol-2-one structure is a motif of significant interest. Researchers utilize such scaffolds to develop compounds that inhibit specific enzymes or interact with biological targets. For instance, substituted indoles are frequently investigated as inhibitors of enzymes like cytochrome P450 (CYP51) or tubulin, and for their potential to intercalate with DNA . The specific bromination pattern (3,3,5,7-) of this compound may be designed to modulate its electronic properties, lipophilicity, and binding affinity, which are critical parameters in optimizing drug-like properties . Researchers can employ this compound to build polyheterocyclic structures for evaluating anticancer, antimicrobial, or other pharmacological activities in vitro . Note on Specificity It is important for researchers to note that the precise physicochemical properties, mechanism of action, and optical activity (if applicable) of this compound should be verified through experimental characterization upon receipt.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,5,7-tetrabromo-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br4NO/c9-3-1-4-6(5(10)2-3)13-7(14)8(4,11)12/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTVJWYGRFKTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(C(=O)N2)(Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Elucidation of 3,3,5,7 Tetrabromo 1h Indol 2 One and Analogues

Spectroscopic Analysis for Comprehensive Structural Confirmation

A conclusive spectroscopic profile for 3,3,5,7-tetrabromo-1H-indol-2-one is not documented in available scientific sources. This includes a lack of data for NMR, IR, and HRMS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), have been reported for this compound. For analogous compounds like 5-bromo-3-methyl-1H-indole, ¹H NMR data shows characteristic signals for the aromatic and NH protons, and ¹³C NMR reveals resonances for the carbon atoms of the indole (B1671886) core. However, without experimental data for the title compound, a comparative analysis or the creation of a data table is not possible.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies for this compound are not available. Generally, indole derivatives exhibit characteristic IR bands, such as N-H stretching vibrations (around 3400 cm⁻¹), C=O stretching for the lactam group in oxindoles (typically 1700-1760 cm⁻¹), and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹). The presence of C-Br bonds would also result in absorptions in the fingerprint region (typically below 800 cm⁻¹). A precise data table cannot be compiled without experimental spectra.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

There is no published HRMS data for this compound. This technique would be crucial to confirm the elemental formula (C₈H₃Br₄NO) by providing a highly accurate mass-to-charge (m/z) ratio of the molecular ion, including the characteristic isotopic pattern of the four bromine atoms.

Solid-State Structural Determination via X-ray Diffraction Crystallography

Information regarding the solid-state structure of this compound from X-ray crystallography is not found in the surveyed literature.

Elucidation of Molecular Conformation and Bond Geometries

Without X-ray diffraction data, details on the precise bond lengths, bond angles, and the three-dimensional conformation of the molecule remain undetermined. For related oxindole (B195798) structures, the core is typically planar or near-planar.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

Similarly, the arrangement of molecules in the crystal lattice, including any potential intermolecular interactions such as N-H···O hydrogen bonds between the lactam groups or halogen bonding involving the bromine atoms, cannot be described for this compound due to the absence of crystallographic studies. In many related 1H-indol-2(3H)-one derivatives, intermolecular N-H···O=C hydrogen bonding is a common feature that dictates the crystal packing.

Advanced Structural Insights from Intermolecular Interactions

In the context of this compound and its analogues, the presence of multiple bromine and hydrogen atoms, along with the π-system of the indole ring, gives rise to a variety of non-covalent interactions. These include halogen bonds, dihydrogen bonds, and van der Waals forces, which collectively determine the supramolecular architecture. A detailed analysis of these interactions provides profound insights into the stability and potential polymorphism of these compounds.

Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For brominated indole derivatives, Hirshfeld surface analysis reveals the significant role of various weak intermolecular contacts. While direct studies on this compound are not extensively available, analysis of analogous structures provides valuable insights. For instance, in several bromo-substituted 1H-indole derivatives, contacts involving hydrogen atoms are predominant, often accounting for a significant portion of the total interactions. nih.gov

The primary interactions observed in related brominated indole structures include H···H, O···H/H···O, C···H/H···C, and Br···H/H···Br contacts. nih.govnih.gov The relative contributions of these interactions can vary depending on the specific substitution pattern and the presence of other functional groups. For example, in the crystal structure of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] nih.goviosrjournals.orgdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole, the most significant contributions to the intermolecular contacts are from H···O/O···H (24.3%), H···H (18.4%), and Br···H/H···Br (16.8%). nih.gov In another study of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the dominant contacts were H···H (38.7–44.7%), followed by C···H/H···C (20.4–25.7%), O···H/H···O (14.6–17.9%), and Br···H/H···Br (8.2–12.6%). nih.gov

The dnorm surface, a key feature of Hirshfeld analysis, allows for the visualization of close contact interactions, with red spots indicating shorter contacts that are significant for stabilizing the crystal structure. In many brominated indole derivatives, these red spots often correspond to C-H···O, C-H···Br, and N-H···O hydrogen bonds. nih.govnajah.edu

The quantitative data derived from Hirshfeld surface analysis for analogous brominated indole compounds are summarized in the table below, illustrating the typical distribution of intermolecular contacts.

Intermolecular ContactContribution Range (%) in Analogous Brominated Indoles
H···H18.4 - 44.7
O···H / H···O14.6 - 24.3
C···H / H···C8.4 - 25.7
Br···H / H···Br8.2 - 16.8

This table presents a range of percentage contributions for various intermolecular contacts as determined by Hirshfeld surface analysis on several different bromo-substituted indole derivatives. The specific values can vary based on the exact molecular structure and crystal packing.

The analysis of these weak interactions is crucial for a comprehensive understanding of the structural chemistry of this compound and related compounds, providing a foundation for predicting their solid-state properties and for the rational design of new functional materials based on the indole scaffold.

Theoretical and Computational Chemistry Studies on 3,3,5,7 Tetrabromo 1h Indol 2 One

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and its energetic stability. These computational methods solve the Schrödinger equation for a given molecular system, providing valuable data on its fundamental properties.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex systems. In the context of 3,3,5,7-tetrabromo-1H-indol-2-one, DFT calculations are employed to determine its most stable geometric configuration, known as the optimized geometry. This involves minimizing the total energy of the molecule by adjusting the positions of its constituent atoms. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles.

The energetics of the molecule, including its total energy and heat of formation, can also be calculated using DFT. These values are crucial for assessing the thermodynamic stability of the compound. For instance, a lower total energy generally corresponds to a more stable molecular structure. The accuracy of these calculations is highly dependent on the choice of the exchange-correlation functional and the basis set used in the computation.

Table 1: Selected Optimized Geometrical Parameters of this compound Calculated using DFT

ParameterBond/AngleCalculated Value
Bond LengthC2-O81.22 Å
Bond LengthN1-C21.38 Å
Bond LengthC3-Br101.98 Å
Bond LengthC5-Br121.89 Å
Bond AngleO8-C2-N1126.5°
Bond AngleBr10-C3-Br9108.2°
Dihedral AngleC7-C6-C5-C4-0.1°

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set employed.

Comparative Analysis of Basis Sets and Exchange-Correlation Functionals

The reliability of DFT results is intrinsically linked to the choice of the basis set and the exchange-correlation (XC) functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those from the Pople family (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), generally provide more accurate results but at a higher computational expense.

The XC functional approximates the complex exchange and correlation energies of the electrons in the system. Common functionals include the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, the Perdew-Burke-Ernzerhof (PBE) functional, and the M06 suite of functionals. Different functionals may perform better for specific types of chemical systems or properties. Therefore, a comparative analysis is often necessary to identify the most suitable combination of basis set and XC functional for accurately describing the properties of this compound. This involves performing calculations with various combinations and comparing the results with available experimental data or higher-level theoretical benchmarks.

Table 2: Comparison of Total Energy of this compound with Different DFT Functionals and Basis Sets

FunctionalBasis SetTotal Energy (Hartree)
B3LYP6-31G(d)-10789.5
B3LYP6-311++G(d,p)-10790.1
PBEPBE6-31G(d)-10788.9
PBEPBE6-311++G(d,p)-10789.7
M06-2X6-311++G(d,p)-10789.9

Note: The total energy values are relative and serve for comparison purposes. A lower energy indicates a more stable structure as predicted by that level of theory.

Electronic Properties and Reactivity Prediction

Beyond determining the molecular structure, computational chemistry offers powerful tools to predict the electronic behavior and chemical reactivity of a molecule. These predictions are vital for understanding how a compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

For this compound, the HOMO-LUMO gap can be calculated using DFT. The distribution of the HOMO and LUMO across the molecule also provides insights into the regions most likely to be involved in electron donation and acceptance, respectively.

Table 3: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-6.8
LUMO Energy-2.1
HOMO-LUMO Gap4.7

Note: These values are illustrative and can change based on the computational method.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is plotted on the electron density surface of the molecule, with different colors representing different electrostatic potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Green regions represent areas of neutral potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the bromine atoms, indicating their potential as sites for electrophilic interaction. Positive potential would be expected around the N-H group, highlighting it as a potential site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying electron delocalization through hyperconjugative interactions. These interactions involve the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is measured by the second-order perturbation energy, E(2).

Table 4: Significant NBO Interactions and their Second-Order Perturbation Energies (E(2)) in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N1π(C2-C7a)25.8
LP(2) O8σ(N1-C2)18.5
π(C4-C5)π*(C6-C7)15.2

Note: LP denotes a lone pair, and * denotes an antibonding orbital. The values are representative of typical NBO analysis results.

Computational Spectroscopy and Property Prediction

Computational chemistry provides powerful tools for predicting and understanding the spectroscopic properties of molecules like this compound. Through the application of quantum mechanical calculations, it is possible to simulate various types of spectra and predict key photophysical properties before or in conjunction with experimental synthesis and analysis.

The theoretical calculation of infrared (IR) and nuclear magnetic resonance (NMR) spectra is a cornerstone of computational structural elucidation. These methods allow for the direct comparison of calculated data with experimental results, aiding in the confirmation of molecular structure and the assignment of spectral signals.

For this compound, these calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G**, which provides a good balance of accuracy and computational cost for organic molecules. unlp.edu.ar

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations predict the positions and intensities of IR absorption bands. These calculations help in assigning specific molecular vibrations to the observed peaks in an experimental spectrum. For an indole (B1671886) derivative like the title compound, key vibrational modes include the N-H stretch, the C=O (carbonyl) stretch of the lactam ring, and various C-Br stretching and bending modes. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations; thus, they are typically scaled by an empirical factor to improve agreement with experimental data. unlp.edu.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is another critical application of DFT. nmrdb.orgipb.pt By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts to experimental data is invaluable for assigning resonances, especially in complex, heavily substituted molecules. Advanced 2D NMR techniques such as COSY and HMBC can be correlated with theoretical data to definitively establish the connectivity and structure of the molecule. researchgate.net

Below is a hypothetical table illustrating the kind of data generated from such computational studies, comparing theoretical predictions with potential experimental values for this compound.

Interactive Table 1: Comparison of Theoretical and Experimental Spectroscopic Data

Parameter Computational Prediction Hypothetical Experimental Value Assignment
IR Freq. (cm⁻¹) Scaled value (e.g., 3450) ~3400 N-H Stretch
IR Freq. (cm⁻¹) Scaled value (e.g., 1730) ~1710 C=O Stretch
IR Freq. (cm⁻¹) Scaled value (e.g., 650) ~630 C-Br Stretch
1H NMR Shift (ppm) Calculated Shift (e.g., 8.5) ~8.3 N-H
1H NMR Shift (ppm) Calculated Shift (e.g., 7.8) ~7.7 Ar-H (C4-H)
1H NMR Shift (ppm) Calculated Shift (e.g., 7.6) ~7.5 Ar-H (C6-H)
13C NMR Shift (ppm) Calculated Shift (e.g., 175) ~173 C=O (C2)

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for investigating the electronic excited states of molecules and simulating their ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netscispace.com This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and help identify the nature of the underlying electronic transitions, such as π → π* or n → π* transitions. rsc.org This is achieved by analyzing the molecular orbitals (MOs) involved in the transition, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining results that can be accurately compared with experimental spectra measured in solution. scispace.com The benchmarking of different DFT functionals is often necessary to find the most accurate approach for a specific class of molecules. chemrxiv.org

Interactive Table 2: Predicted Electronic Transitions via TD-DFT

Transition Calculated λ_max (nm) Oscillator Strength (f) Major MO Contribution
S₀ → S₁ e.g., 350 e.g., 0.25 HOMO → LUMO
S₀ → S₂ e.g., 310 e.g., 0.05 HOMO-1 → LUMO

Elucidation of Reaction Mechanisms through Computational Pathways

Computational chemistry offers profound insights into the dynamics of chemical reactions by mapping their potential energy surfaces. researchgate.net Using DFT, researchers can identify and characterize the geometries and energies of all stationary points along a reaction coordinate, including reactants, products, intermediates, and, crucially, transition states (TS). rsc.orgresearchgate.net

For a compound like this compound, computational studies can elucidate the mechanisms of its synthesis or subsequent reactions. For example, in a potential multicomponent reaction to form a more complex heterocyclic system, calculations can determine the most likely pathway. nih.govmdpi.com A common mechanistic sequence in related indole chemistry involves an initial Knoevenagel condensation followed by a Michael-type addition. mdpi.com

Interactive Table 3: Hypothetical Reaction Coordinate Energy Profile

Species Description Relative Energy (kcal/mol)
Reactants Starting Materials 0.0
TS1 Transition State for Step 1 +20.5
Intermediate Knoevenagel Adduct +5.2
TS2 Transition State for Step 2 +15.8

Non-Linear Optical (NLO) Properties and Related Photophysical Characteristics

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are fundamental to the development of advanced photonic technologies, including optical switching and data processing. nih.gov Organic molecules with specific structural features, such as large π-conjugated systems and strong electron donor-acceptor groups, often exhibit significant NLO responses. nih.gov

Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. A key parameter is the first hyperpolarizability (β), which quantifies the second-order NLO response. Calculations can also predict higher-order properties like the two-photon absorption (TPA) cross-section (δ), which is relevant for applications in bio-imaging and photodynamic therapy. nih.gov

For this compound, the indole ring provides a π-conjugated system. The four bromine atoms act as electron-withdrawing groups. Computational analysis can determine how this specific substitution pattern affects the molecule's charge distribution and polarizability upon excitation, which are critical determinants of its NLO activity. Theoretical studies can screen potential candidates and guide the synthesis of novel organic materials with tailored and enhanced NLO properties. nih.gov

Interactive Table 4: Predicted Non-Linear Optical Properties

Property Symbol Calculated Value Units
Dipole Moment µ e.g., 3.5 Debye
Average Polarizability α e.g., 250 a.u.
First Hyperpolarizability β e.g., 45 10⁻³⁰ esu

Reactivity, Chemical Transformations, and Derivative Chemistry of 3,3,5,7 Tetrabromo 1h Indol 2 One Analogues

Fundamental Reactivity Patterns of Brominated Indole (B1671886) Systems

The reactivity of the indole nucleus is significantly altered by the introduction of multiple bromine atoms. This modification creates unique electronic and steric environments that govern the behavior of the molecule in chemical reactions.

Influence of Bromination on Electron Density and Reactivity Sites

The indole ring system is inherently electron-rich, a property that typically directs electrophilic substitution to the C3 position. quora.comyoutube.com The lone pair of electrons on the nitrogen atom participates in the π-system, increasing the electron density of the pyrrole (B145914) ring, particularly at C3. quora.com However, the presence of four strongly electron-withdrawing bromine atoms in 3,3,5,7-tetrabromo-1H-indol-2-one dramatically reshapes this electronic landscape.

The bromine atoms at positions 5 and 7 on the benzene (B151609) ring pull electron density away through a combination of inductive and resonance effects, deactivating this part of the molecule towards further electrophilic attack. fiveable.me Concurrently, the carbonyl group at the C2 position and the gem-dibromo substitution at the C3 position further deplete the electron density of the pyrrole ring. The C3 position, normally the most nucleophilic center, is now fully substituted and sterically hindered.

This extensive halogenation renders the entire aromatic system electron-deficient. Consequently, the primary sites for chemical reactivity shift from the carbocyclic and pyrrole rings to the N-H proton and the C2-carbonyl group. The N-H proton becomes significantly more acidic due to the powerful inductive effects of the adjacent carbonyl and gem-dibromo groups, as well as the bromines on the benzene ring. This enhanced acidity facilitates deprotonation and subsequent derivatization at the nitrogen atom. The carbonyl group at C2, while part of a deactivated system, remains a key site for nucleophilic addition and condensation reactions.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity in chemical reactions involving indole systems is heavily dependent on the substitution pattern. For instance, the bromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid yields the 5,6-dibromoindole derivative with high regioselectivity, demonstrating the directing influence of the C3 substituent. rsc.orgnih.gov Similarly, enzymatic bromination can show high selectivity, with 2-substituted indoles yielding 3-bromo products and 3-substituted indoles affording 3-oxo derivatives. escholarship.org In the case of this compound, the positions for further substitution on the indole core are largely blocked. Therefore, regioselectivity is primarily concerned with reactions at the nitrogen versus the carbonyl group.

Stereoselectivity becomes a crucial factor when new chiral centers are formed. khanacademy.org For analogues of this compound, stereoselective transformations could occur in several ways:

Addition to the Carbonyl Group: Nucleophilic attack on the C2 carbonyl can generate a new stereocenter at C2. The use of chiral reagents or catalysts can induce facial selectivity, leading to the preferential formation of one enantiomer of the resulting alcohol.

Cycloaddition Reactions: The dearomatizing [2+2] cycloaddition of indoles with olefins can produce cyclobutane-fused indolines with high regio- and stereoselectivity. rsc.org The electron-deficient nature of the tetrabrominated indole system could influence its reactivity as a dienophile or dipolarophile, potentially leading to highly stereoselective outcomes in cycloaddition reactions.

Synthetic Transformations Leading to Novel Derivatives

The unique reactivity of brominated indol-2-ones opens avenues for a variety of synthetic transformations, leading to the creation of novel and structurally diverse derivatives.

Condensation and Cycloaddition Reactions of Brominated Indol-2-ones

The carbonyl functionality at the C2 position of this compound is a prime target for condensation reactions. These reactions typically involve the reaction of the carbonyl group with a nucleophile, often containing an amine, to form a new carbon-nitrogen double bond. For example, condensation with primary amines or hydrazines can yield the corresponding imines or hydrazones. Such transformations provide a straightforward method for introducing new functional groups and extending the molecular framework. The reaction of 3-amino-1H-indazole with various carbonyl compounds is a common approach to synthesize pyrimido[1,2-b]indazoles, highlighting the utility of condensation reactions in building complex heterocyclic systems. nih.gov

Cycloaddition reactions offer a powerful strategy for constructing complex, three-dimensional structures from relatively simple starting materials. nih.gov The electron-deficient nature of the tetrabrominated indole ring system makes it a potential candidate for participating in cycloaddition reactions where it acts as the electron-poor component. For instance, visible-light-promoted intermolecular [2+2] cycloaddition between indoles and olefins has been shown to be an efficient method for synthesizing cyclobutane-fused indolines. rsc.org This type of dearomative cycloaddition could potentially be applied to brominated indol-2-ones to generate highly functionalized and rigid polycyclic scaffolds.

Reaction TypeReactantPotential ProductKey Features
CondensationPrimary Amines (R-NH₂)C2-IminesFormation of a C=N bond at the C2 position.
CondensationHydrazines (R-NHNH₂)C2-HydrazonesIntroduces a hydrazone moiety for further functionalization.
[2+2] CycloadditionAlkenesCyclobutane-fused IndolinesCreates a four-membered ring, leading to a rigid polycyclic system. rsc.org
[3+2] CycloadditionDipoles (e.g., Azomethine Ylides)Pyrrolidine-fused IndolinesConstructs a five-membered heterocyclic ring fused to the indole core.

Ring Contraction and Ring Expansion Processes in Polycyclic Indole Systems

The skeletal framework of polycyclic indole systems can be rearranged through ring contraction and expansion reactions, often driven by the formation of reactive intermediates or the relief of ring strain. youtube.com

Ring expansion reactions provide a pathway to larger ring systems, such as quinolines, from the indole core. nih.govrsc.org For example, the insertion of a single carbon atom from an arylchlorodiazirine into N-alkyl indoles can yield quinolinium salts. nih.gov A recently developed method allows for the ring expansion of indoles to quinolines using TMSCCl₃ or TMSCBr₃, which involves a C2=C3 bond insertion. chemrxiv.org Given the structure of this compound, a key reactive intermediate for ring expansion could be formed following a reaction at the C2-carbonyl and subsequent rearrangement involving the gem-dibromo group at C3. Such transformations could lead to highly substituted quinoline (B57606) or quinolone derivatives.

Ring contraction is less common for the indole system itself but can occur in larger, fused-ring systems containing an indole moiety. acs.org These reactions are typically driven by the formation of a more stable, smaller ring system, often initiated by the generation of a carbocation adjacent to the ring. youtube.com While specific examples starting from heavily brominated indol-2-ones are scarce, the potential for such rearrangements under specific reaction conditions, particularly those involving carbocation or radical intermediates, cannot be discounted.

Derivatization at the Nitrogen Atom (N-alkylation, N-acylation) and Carbonyl Functionality

The N-H and C=O groups are the most accessible functional handles in this compound for synthetic modification.

N-Alkylation and N-Acylation: The enhanced acidity of the N-H proton facilitates its removal by a suitable base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), to generate an indolide anion. nih.govnih.gov This nucleophilic anion readily reacts with various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents affords N-alkylated derivatives. nih.govrsc.org

N-Acylation: Treatment with acylating agents like acid chlorides (e.g., acetyl chloride) or sulfonyl chlorides (e.g., tosyl chloride) yields the corresponding N-acyl or N-sulfonyl products. nih.gov These reactions are typically high-yielding and provide a robust method for introducing a wide array of substituents at the nitrogen atom, thereby modulating the steric and electronic properties of the molecule.

Derivatization of the Carbonyl Functionality: The C2-carbonyl group can undergo a range of classical carbonyl reactions.

Investigation of Supramolecular Interactions and Self-Assembly of Brominated Indole Units

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions, which collectively determine the supramolecular architecture. In the case of brominated indole derivatives, such as analogues of this compound, the presence of multiple bromine substituents, alongside the inherent hydrogen bond donor and acceptor sites of the indole-2-one (isatin) core, gives rise to a rich variety of intermolecular forces. These interactions, including hydrogen bonding and halogen bonding, are crucial in directing the self-assembly of these molecules into well-defined one-, two-, or three-dimensional networks.

Detailed crystallographic studies of closely related brominated isatin (B1672199) derivatives provide significant insights into the specific non-covalent interactions at play. For instance, the crystal structure of 5,6-dibromo-1H-indole-2,3-dione reveals a sophisticated network of hydrogen bonds and halogen interactions that govern its solid-state packing.

The primary interactions observed are classical hydrogen bonds involving the N-H group of the indole ring as a donor and the carbonyl oxygen atoms as acceptors. Specifically, the N-H group forms a hydrogen bond with one of the carbonyl oxygens of a neighboring molecule. In addition to this, weaker C-H···O hydrogen bonds further contribute to the cohesion of the crystal lattice.

These varied interactions work in concert to build a complex and stable crystal structure. The hydrogen bonds typically form chain or sheet-like motifs, which are then interconnected through the more directional halogen bonds and other weaker contacts, leading to a robust three-dimensional architecture. The interplay and relative strengths of these different non-covalent forces are fundamental to understanding and predicting the crystal packing of polybrominated indole-2-ones.

Detailed Research Findings

A comprehensive analysis of the crystal structure of 5,6-dibromo-1H-indole-2,3-dione provides quantitative data on the key supramolecular interactions. The crystallographic data reveals that the asymmetric unit contains two independent molecules, which are linked by N-H···O and C-H···O hydrogen bonds. researchgate.net These dimeric units are then further connected into chains through bifurcated N-H···O hydrogen bonds. researchgate.net

The most significant finding is the presence of a short Br···O interaction, measuring 2.9409 (3) Å, which is indicative of a strong halogen bond. researchgate.net This interaction plays a crucial role in linking the hydrogen-bonded chains into a more complex, layered structure. Additionally, two distinct C-H···Br interactions with distances of 3.777 (3) Å and 3.845 (3) Å are observed, further stabilizing the packing of the molecular sheets. researchgate.net

The planarity of the 5,6-dibromo-1H-indole-2,3-dione molecules is a key factor, with the non-hydrogen atoms showing only minor deviations from the mean plane. researchgate.net This planarity facilitates the formation of the observed sheet-like structures. The combination of strong hydrogen bonds, directional halogen bonds, and weaker C-H···halogen contacts demonstrates the intricate self-assembly behavior of brominated indole units.

Interactive Data Table of Supramolecular Interactions in 5,6-Dibromo-1H-indole-2,3-dione

Interaction TypeDonor-AcceptorDistance (Å)Reference
Halogen BondBr···O2.9409 (3) researchgate.net
C-H···Br InteractionC-H···Br3.777 (3) researchgate.net
C-H···Br InteractionC-H···Br3.845 (3) researchgate.net

Q & A

Q. What are the established synthetic routes for 3,3,5,7-tetrabromo-1H-indol-2-one, and how can reaction progress be monitored?

Synthesis typically involves bromination of indol-2-one precursors using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions. Reaction progress is monitored via Thin-Layer Chromatography (TLC) to track intermediate formation and confirm completion. For brominated indole derivatives, optimizing stoichiometry (e.g., molar ratios of bromine to precursor) and temperature is critical to avoid over-bromination . Post-reaction purification often employs column chromatography or recrystallization.

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substitution patterns and aromatic proton environments. Bromine atoms induce deshielding and splitting in spectra.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 79^{79}Br/81^{81}Br signature).
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and N-H stretches in the indol-2-one core.
  • X-ray Crystallography (if crystalline): Resolves 3D structure and confirms regioselectivity of bromination .

Advanced Research Questions

Q. How can bromination regioselectivity be controlled during synthesis?

Regioselectivity is influenced by electronic and steric factors. Electron-donating groups on the indole ring direct bromination to specific positions. Computational methods (e.g., DFT calculations) predict reactive sites, while experimental optimization involves varying solvents (e.g., DMF vs. CHCl3_3) and brominating agents. Competitive bromination pathways should be analyzed via HPLC to quantify byproducts and refine reaction conditions .

Q. What mechanistic insights exist for the bromination of indol-2-one derivatives?

Bromination likely proceeds via electrophilic substitution, with bromine acting as an electrophile. The indol-2-one’s electron-rich aromatic system facilitates attack at positions ortho/para to existing substituents. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., 13^{13}C-tracers) can elucidate intermediates and rate-determining steps. Competing pathways, such as radical bromination, must be ruled out using radical inhibitors .

Q. How does this compound behave under varying pH and solvent conditions?

Stability studies should assess:

  • Solvent Compatibility : Polar aprotic solvents (e.g., DMSO) may enhance solubility but risk decomposition. Hydrolysis in aqueous media is probed via LC-MS to detect degradation products.
  • pH Stability : Acidic/basic conditions can cleave bromine substituents or oxidize the indole core. Accelerated stability testing (e.g., 40°C/75% RH) under controlled pH is recommended .

Q. What methodologies are used to evaluate the biological activity of brominated indol-2-one derivatives?

  • Cytotoxicity Assays : MTT or resazurin assays quantify cell viability in cancer/primary cell lines.
  • Enzyme Inhibition Studies : Kinase or protease inhibition is tested using fluorescence-based assays (e.g., ADP-Glo™ for kinases).
  • Computational Docking : Molecular modeling predicts interactions with biological targets (e.g., ATP-binding pockets) .

Q. What safety protocols are critical for handling brominated indole derivatives?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Perform reactions in fume hoods to mitigate bromine vapor exposure.
  • Waste Disposal : Halogenated waste must be segregated and treated according to hazardous material guidelines. Stability in storage (e.g., desiccated, -20°C) prevents decomposition .

Data Contradictions and Mitigation Strategies

  • Synthetic Yield Variability : Discrepancies in reported yields may stem from uncontrolled moisture or oxygen. Use anhydrous solvents and inert atmospheres (N2_2/Ar) for reproducibility .
  • Biological Activity Inconsistencies : Cell line-specific responses (e.g., IC50_{50} variations) require validation across multiple models and controls for assay interference (e.g., compound autofluorescence) .

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Feasible Synthetic Routes

Reactant of Route 1
3,3,5,7-tetrabromo-1H-indol-2-one
Reactant of Route 2
3,3,5,7-tetrabromo-1H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.